![molecular formula C14H12N4O B14364004 2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 93132-30-0](/img/structure/B14364004.png)
2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method includes the condensation of nicotinic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form an ester intermediate. This intermediate is then oxidized with 3-chloroperoxybenzoic acid (mCPBA) to yield a pyridine N-oxide, which undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like mCPBA.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent.
Reduction: NaBH4 in ethanol.
Substitution: TMSCN in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides, while reduction with NaBH4 can lead to the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets such as CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of the kinase, preventing its interaction with substrates necessary for cell cycle progression.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[3,4-d]pyrimidine: Shares structural similarities and is also investigated for its therapeutic potential.
Imidazole-containing compounds: Known for their broad range of biological activities.
Uniqueness
2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for anticancer drug development .
Propiedades
Número CAS |
93132-30-0 |
|---|---|
Fórmula molecular |
C14H12N4O |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-methyl-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N4O/c1-10-17-13-12(3-2-6-16-13)14(19)18(10)9-11-4-7-15-8-5-11/h2-8H,9H2,1H3 |
Clave InChI |
YFWFTUVLNUHBEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=N2)C(=O)N1CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



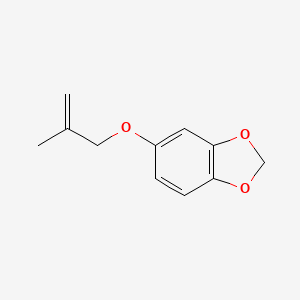
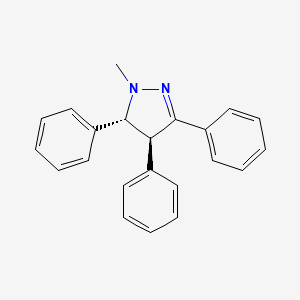
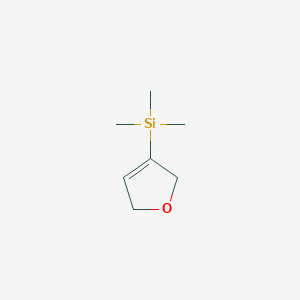
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)

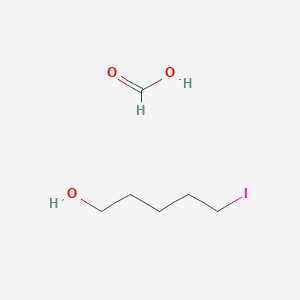
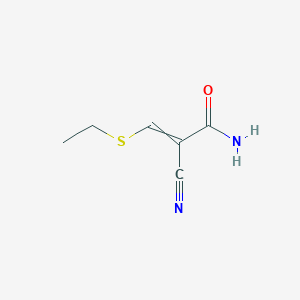
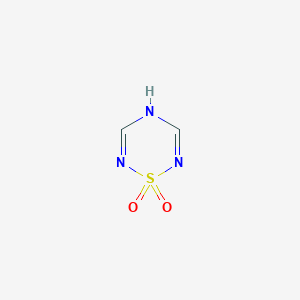
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
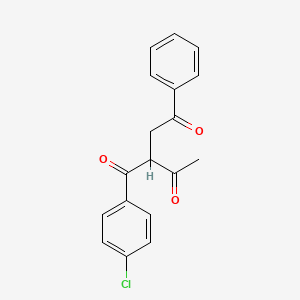
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
